![molecular formula C12H12FIN2O3 B119945 (S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide CAS No. 149524-45-8](/img/structure/B119945.png)
(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide
Übersicht
Beschreibung
This compound is a derivative of oxazolidinone, a class of compounds that includes several important antibiotics, such as linezolid and tedizolid . The presence of fluorine and iodine atoms suggests that it might have unique reactivity or biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The 3-fluoro-4-iodo-phenyl group would add significant steric bulk and could influence the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxazolidinone ring and the fluorine and iodine atoms. These groups could affect its polarity, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Oxazolidinones in Antibacterial Research
Oxazolidinones, a novel chemical class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone selected for clinical development, has shown promise in treating serious infections due to resistant gram-positive organisms, hinting at the potential for compounds within this class to address critical antimicrobial resistance challenges (Diekema & Jones, 2000).
Acetamide Derivatives and Biological Effects
Research on acetamide, formamide, and their derivatives has expanded our understanding of their biological effects, including toxicological impacts. These compounds continue to hold commercial importance, with recent studies adding significantly to our comprehension of the biological consequences of exposure. This knowledge helps in assessing the safety and environmental impact of these chemicals, which could be relevant for evaluating related compounds (Kennedy, 2001).
Environmental Impact and Treatment of Pharmaceutical Compounds
The environmental presence and impact of pharmaceutical compounds, such as acetaminophen, have been scrutinized, with advanced oxidation processes (AOPs) being explored for their removal from water sources. This research is crucial for understanding how similar compounds might behave in natural and engineered environments, potentially guiding the development of mitigation strategies to address contamination by complex pharmaceuticals (Qutob et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-11(14)10(13)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWDRZMLYRIMNV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459277 | |
| Record name | N-{[(5S)-3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide | |
CAS RN |
149524-45-8 | |
| Record name | N-{[(5S)-3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)
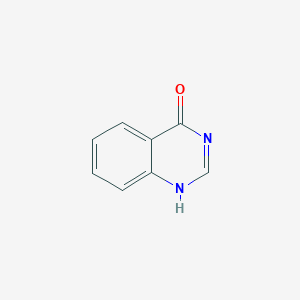


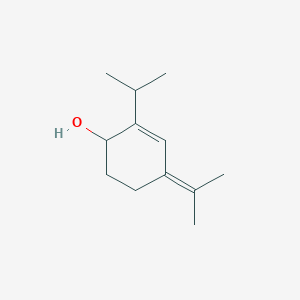
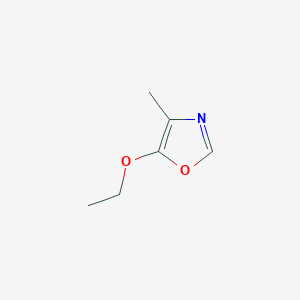
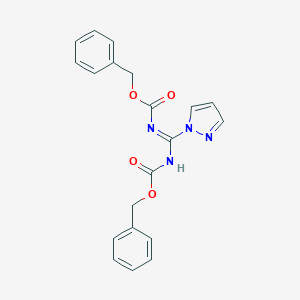

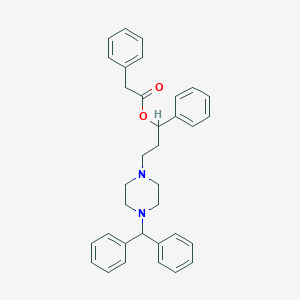
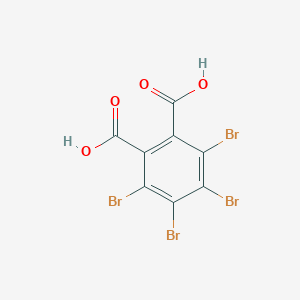
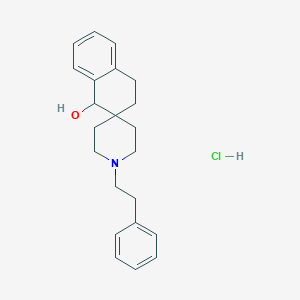

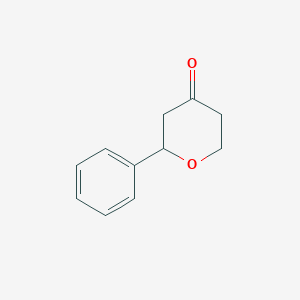
![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)